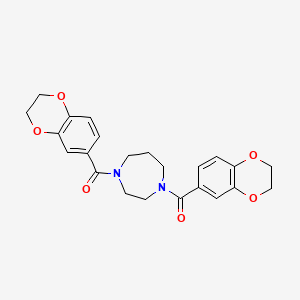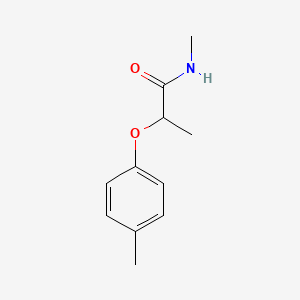![molecular formula C27H19NO3 B6058353 2-[(3-phenoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B6058353.png)
2-[(3-phenoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-phenoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PPD or Phenindione and is used as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of PPD is not well understood. However, it has been suggested that PPD inhibits the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. PPD has also been found to inhibit the activity of various enzymes, including topoisomerase and proteasome, which play a crucial role in cancer cell growth and survival.
Biochemical and Physiological Effects:
PPD has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. PPD has also been found to have anti-inflammatory properties and can reduce inflammation in various animal models. Additionally, PPD has been found to have antioxidant properties and can scavenge free radicals, which can cause oxidative stress and damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPD has several advantages as a reagent in organic synthesis. It is readily available, easy to handle, and has a high yield. PPD has also been found to have potential applications in cancer treatment and photodynamic therapy. However, the limitations of PPD include its low solubility in water, which can limit its use in biological studies, and its potential toxicity, which requires careful handling.
Direcciones Futuras
There are several future directions for the study of PPD. One of the potential areas of research is the development of PPD derivatives with improved solubility and reduced toxicity. Additionally, the mechanism of action of PPD needs to be further elucidated to better understand its potential applications in cancer treatment. Furthermore, the use of PPD as a photosensitizer in photodynamic therapy needs to be studied in more detail to optimize its efficacy and minimize side effects.
Métodos De Síntesis
2-[(3-phenoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione can be synthesized using various methods. One of the common methods is the reaction between 3-phenoxyaniline and 2-phenylindene-1,3-dione in the presence of a catalyst. The reaction yields PPD as a yellow solid with a high yield. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
PPD has been extensively studied for its potential applications in various fields. In organic synthesis, it is used as a reagent for the synthesis of various compounds. PPD has also been studied for its antibacterial, antifungal, and anticancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, liver, and lung cancer cells. PPD has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
IUPAC Name |
2-(3-phenoxyanilino)-2-phenylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19NO3/c29-25-23-16-7-8-17-24(23)26(30)27(25,19-10-3-1-4-11-19)28-20-12-9-15-22(18-20)31-21-13-5-2-6-14-21/h1-18,28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXLGCFCWLGCKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=CC=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-phenoxyphenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B6058274.png)

![1-(2,3-difluorobenzyl)-3-{[(4-fluorobenzyl)(methyl)amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6058284.png)
![4-biphenylyl(1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-piperidinyl)methanone](/img/structure/B6058304.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6058314.png)
![3-(3-chlorophenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6058315.png)
![2-[1-(butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6058320.png)
![N-(4-chlorophenyl)-2-{4-hydroxy-2-[(3-phenyl-2-propen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6058322.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6058335.png)
![5-bromo-2-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzamide](/img/structure/B6058337.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-piperidinecarboxamide](/img/structure/B6058338.png)


![2-{4-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6058367.png)